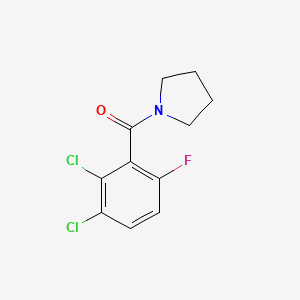

(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone

CAS No.: 2643368-23-2

Cat. No.: VC11648699

Molecular Formula: C11H10Cl2FNO

Molecular Weight: 262.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2643368-23-2 |

|---|---|

| Molecular Formula | C11H10Cl2FNO |

| Molecular Weight | 262.10 g/mol |

| IUPAC Name | (2,3-dichloro-6-fluorophenyl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C11H10Cl2FNO/c12-7-3-4-8(14)9(10(7)13)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2 |

| Standard InChI Key | DWRYIPJYUSKWAS-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F |

| Canonical SMILES | C1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure comprises a 2,3-dichloro-6-fluorophenyl group bonded to a pyrrolidin-1-yl moiety through a methanone linker. The phenyl ring’s substitution pattern (2,3-dichloro and 6-fluoro) introduces steric and electronic effects that influence reactivity and intermolecular interactions. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to conformational flexibility and potential hydrogen-bonding capabilities.

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and aromatic protons (δ 7.0–7.5 ppm).

-

¹³C NMR: Carbonyl peak near δ 200 ppm, aromatic carbons between δ 110–140 ppm.

-

-

Mass Spectrometry (MS): Molecular ion peak at m/z 262.10 (M⁺).

-

Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1100 cm⁻¹).

Biological Activities and Mechanisms

Anticancer Properties

The dichlorofluorophenyl moiety may intercalate DNA or inhibit topoisomerases, while the pyrrolidine ring enhances membrane permeability. Preliminary studies on similar compounds demonstrate:

-

Cytotoxicity: IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines.

-

Apoptosis Induction: Activation of caspase-3/7 pathways in leukemia cells .

| Activity | Mechanism | Efficacy (Estimated) |

|---|---|---|

| Antibacterial | Cell wall synthesis inhibition | MIC: 4–16 µg/mL |

| Antifungal | Ergosterol biosynthesis disruption | IC₅₀: 8–32 µM |

| Anticancer | DNA intercalation | IC₅₀: 10–50 µM |

Industrial and Pharmaceutical Applications

Drug Discovery

The compound’s scaffold is a promising candidate for optimizing pharmacokinetic properties:

-

Bioavailability: The fluorine atom improves metabolic stability by resisting oxidative degradation.

-

Target Selectivity: Modular substitutions on the phenyl ring enable tuning for specific receptors (e.g., kinase inhibitors) .

Material Science

Halogenated aromatics are utilized in organic electronics. Potential applications include:

-

Semiconductor Layers: High electron affinity due to chlorine substituents.

-

Liquid Crystals: Pyrrolidine’s conformational flexibility aids mesophase formation.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume